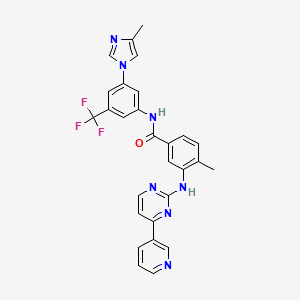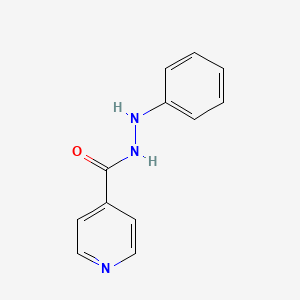
ニトロセフィン
説明
Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, an important mediator of bacterial antibiotic resistance. While other detection methods exist, such as PCR, nitrocefin allows for rapid detection using few materials and inexpensive equipment.
Nitrocefin is a beta-lactam antibiotic, with diagnostic properties. Nitrocefin is sensitive to hydrolysis by all lactamases produced by gram-positive and gram-negative bacteria. This agent undergoes a color change as its amide bond is hydrolyzed by beta-lactamase, making it useful as a reagent in beta-lactamase activity studies.
科学的研究の応用
β-ラクタマーゼ活性の検出
ニトロセフィンは、β-ラクタマーゼ活性の迅速な検出のための発色性セファロスポリン基質として広く使用されています . この化合物は、β-ラクタム環のアミド結合がβ-ラクタマーゼによって加水分解されると、黄色から赤色への迅速かつ明確な色の変化を示します . この特徴的な反応は、診断に使用できるいくつかの方法の基礎となります .
抗生物質耐性研究
ペニシリンなどのβ-ラクタム系抗生物質に対するβ-ラクタマーゼ媒介耐性は、腸内細菌科のメンバーを含む多くの細菌の一般的な耐性メカニズムです . ニトロセフィンは、グラム陽性菌とグラム陰性菌によって産生されるすべての既知のラクタマーゼによる加水分解に敏感であるため 、これらの酵素の存在を検出し、この耐性メカニズムを研究するために日常的に使用されています .
β-ラクタマーゼ耐性抗生物質の開発
ニトロセフィンは、β-ラクタマーゼ耐性抗生物質の開発における阻害研究で使用されてきました . さまざまな化合物がニトロセフィンの分解速度にどのように影響するかを調べることで、研究者はβ-ラクタマーゼ媒介抗生物質耐性を克服するための潜在的な戦略についての洞察を得ることができます .
β-ラクタマーゼパターンの検出
ニトロセフィンは、等電点電気泳動による細菌細胞抽出物からのβ-ラクタマーゼパターンの検出に非常に有用であることがわかりました . これにより、研究者は、等電点に基づいてさまざまなタイプのβ-ラクタマーゼを特定および特徴付けることができます .
感受性試験
ニトロセフィンの分解は、β-ラクタム不活性化システムの迅速な指標を与えるために使用し、得られた結果は、ほとんどの場合、β-ラクタム系抗菌薬による感受性試験の結果を予測します . ただし、他の要因もそのような試験の結果に影響を与えるため、従来の感受性試験を完全に置き換えるべきではありません .
特定の細菌におけるβ-ラクタマーゼの検出
ニトロセフィンの分解は、淋菌、インフルエンザ菌、およびブドウ球菌のβ-ラクタマーゼ産生分離株を検出するのに非常に効率的であることがわかっています . 特にBacteroides種など、特定の嫌気性菌でも優れた結果が得られています .
作用機序
Target of Action
Nitrocefin is primarily used to detect the presence of beta-lactamase enzymes . These enzymes are produced by various microbes and are an important mediator of bacterial antibiotic resistance .
Mode of Action
As a chromogenic cephalosporin substrate , Nitrocefin undergoes a distinctive color change from yellow to red when the amide bond in the beta-lactam ring is hydrolyzed by beta-lactamase . This allows for rapid detection of beta-lactamase activity .
Biochemical Pathways
The primary biochemical pathway involved in Nitrocefin’s action is the hydrolysis of the amide bond in the beta-lactam ring of the compound by beta-lactamase . This hydrolysis results in the degradation of Nitrocefin, which is visually detectable due to a color change .
Result of Action
The hydrolysis of Nitrocefin by beta-lactamase results in a color change from yellow to red, providing a visual indication of the presence of beta-lactamase . This allows for the rapid detection of beta-lactamase-producing bacterial strains, aiding in the identification of antibiotic resistance .
Action Environment
The action of Nitrocefin can be influenced by various environmental factors. For instance, the sensitivity of the color change can be affected by the concentration of the Nitrocefin solution used in the detection assay . Furthermore, Nitrocefin is light-sensitive, which can impact its stability and efficacy .
生化学分析
Biochemical Properties
Nitrocefin plays a significant role in biochemical reactions, particularly those involving beta-lactamase enzymes . It is sensitive to hydrolysis by all known lactamases produced by both Gram-positive and Gram-negative bacteria . The hydrolysis of Nitrocefin’s amide bond in the beta-lactam ring by beta-lactamase changes its color from yellow to red, providing a visual indication of the enzyme’s presence .
Cellular Effects
The primary cellular effect of Nitrocefin is its interaction with beta-lactamase enzymes . By changing color upon hydrolysis, Nitrocefin provides a rapid and visually observable method to detect the presence of these enzymes in bacterial cells . This can yield clinically relevant information earlier than other tests like MIC or disk diffusion test .
Molecular Mechanism
Nitrocefin’s molecular mechanism of action is centered on its susceptibility to beta-lactamase mediated hydrolysis . Beta-lactamases hydrolyze the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring of Nitrocefin . Once hydrolyzed, the degraded Nitrocefin compound rapidly changes color from yellow to red .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrocefin’s effects can be observed within minutes . Beta-lactamase activity is indicated by a red color within 1-2 minutes . Weak activities may take longer to appear . Nitrocefin is sensitive to light and is usually stored in foil-wrapped bottles at 4°C, where it remains stable for up to 10 days .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of Nitrocefin dosage in animal models. Nitrocefin is primarily used as a laboratory tool for detecting beta-lactamase enzymes in bacterial cultures .
Metabolic Pathways
Nitrocefin is involved in the metabolic pathway related to beta-lactamase enzyme activity . It acts as a substrate for these enzymes, undergoing hydrolysis that results in a color change .
Transport and Distribution
Nitrocefin’s primary use is in detecting beta-lactamase enzymes in bacterial cultures, rather than being used within cells or tissues .
Subcellular Localization
Nitrocefin does not have a specific subcellular localization as it is not typically used within cells . Its primary function is to act as a substrate for beta-lactamase enzymes in a laboratory setting .
特性
IUPAC Name |
(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJCEODSHA-OQRUQETBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318525 | |
| Record name | Nitrocefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41906-86-9 | |
| Record name | Nitrocefin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrocefin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrocefin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrocefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROCEFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nitrocefin?
A1: Nitrocefin acts as a substrate for β-lactamase enzymes. Upon hydrolysis of its β-lactam ring by these enzymes, it undergoes a distinct color change from yellow to red, enabling the detection of β-lactamase activity [, , , , , , , , ].
Q2: How does nitrocefin interact with its target, β-lactamase?
A2: Nitrocefin binds to the active site of β-lactamase enzymes, mimicking the structure of β-lactam antibiotics. This binding allows the enzyme to initiate hydrolysis of the β-lactam ring in nitrocefin, resulting in the characteristic color change [, , , ].
Q3: What are the downstream effects of nitrocefin hydrolysis by β-lactamases?
A3: The primary downstream effect is the visual or spectrophotometric detection of β-lactamase activity, indicated by the color change of nitrocefin from yellow to red. This color change allows for the identification of β-lactamase-producing bacteria and assessment of enzyme activity [, , , , , , , , ].
Q4: What is the molecular formula and weight of nitrocefin?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of nitrocefin.
Q5: Is there any spectroscopic data available for nitrocefin?
A5: Yes, the research papers mention that nitrocefin exhibits specific absorbance peaks. The intact molecule has a peak at 390 nm, while the hydrolyzed form shows a peak at 485 nm. Additionally, an intermediate species during hydrolysis by certain metallo-β-lactamases displays an absorbance peak at 665 nm [, ].
Q6: How stable is nitrocefin under different conditions?
A6: Nitrocefin exhibits instability in the presence of serum from various species, undergoing degradation beyond simple serum binding []. This degradation is pH-dependent, occurring slower at acidic pH []. Nitrocefin's stability can also be affected by temperature and the presence of other compounds [].
Q7: Are there compatibility issues with nitrocefin in specific applications?
A7: Yes, the presence of albumin in biological samples, like sputum, can lead to non-specific hydrolysis of nitrocefin, potentially causing false-positive results in β-lactamase detection []. This necessitates albumin removal for accurate results [].
Q8: What are the primary applications of nitrocefin?
A8: Nitrocefin is primarily used as a chromogenic substrate for the detection and characterization of β-lactamase enzymes in bacteria. This includes identifying β-lactamase-producing strains and studying the kinetic properties of these enzymes [, , , , , , , , ].
Q9: Have computational methods been applied to study nitrocefin and its interactions?
A9: Yes, molecular docking studies have been performed using nitrocefin and its analogs to investigate their binding efficiency with penicillin-binding protein 2a (PBP2a) in S. aureus. These studies suggest the potential for developing new antibacterial drugs based on nitrocefin analogs [].
Q10: How do structural modifications of nitrocefin affect its activity and properties?
A10: Research on nitrocefin analogs indicates that even minor modifications to the 3- and 7-substituents of the cephalosporin core structure can significantly impact its susceptibility to serum degradation and potentially its interaction with β-lactamases [].
Q11: Are there specific formulation strategies to improve nitrocefin stability?
A11: The provided research papers do not delve into specific formulation strategies for nitrocefin.
Q12: What analytical methods are commonly employed to study nitrocefin?
A12: Various techniques are used, including:
- Spectrophotometry: To monitor nitrocefin hydrolysis by measuring the absorbance change at specific wavelengths (e.g., 390 nm for the intact molecule and 485 nm for the hydrolyzed form) [, , ].
- Stopped-flow kinetics: To investigate the rapid kinetic mechanisms of nitrocefin hydrolysis by β-lactamases, often combined with fluorescence or absorbance detection [, , , ].
- Chromatography: Methods like anion and cation exchange chromatography are employed to separate different β-lactamases, facilitating further characterization [].
- Isoelectric focusing (IEF): Used to determine the isoelectric point (pI) of β-lactamases, aiding in their identification and classification [].
Q13: Are there alternative chromogenic substrates for β-lactamase detection?
A13: Yes, other chromogenic substrates like PADAC (pyridine-2-azo-p-dimethylaniline cephalosporin) and CENTA are available. These alternatives may offer advantages in terms of sensitivity, stability, or reaction speed for specific applications or bacterial species [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)




![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)






